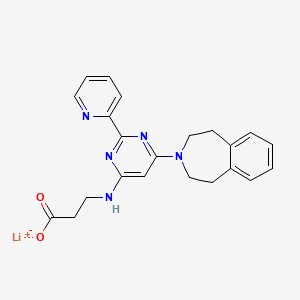
Fumarate hydratase-IN-2 sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumarate hydratase-IN-2 (sodium salt) is a cell-permeable and competitive inhibitor of fumarate hydratase, an enzyme involved in the tricarboxylic acid (TCA) cycle. This compound has a molecular weight of 440.47 g/mol and a chemical formula of C25H25N2NaO4 . It is known for its nutrient-dependent cytotoxicity and has been used extensively in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fumarate hydratase-IN-2 (sodium salt) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for Fumarate hydratase-IN-2 (sodium salt) typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually produced in solid form and can be dissolved in solvents like DMSO or water for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Fumarate hydratase-IN-2 (sodium salt) primarily undergoes substitution reactions due to its role as an inhibitor. It interacts with fumarate hydratase by binding to the active site and preventing the enzyme from catalyzing the conversion of fumarate to malate .
Common Reagents and Conditions
Common reagents used in reactions involving Fumarate hydratase-IN-2 (sodium salt) include DMSO and water. The compound is soluble in these solvents, which facilitates its use in various biochemical assays .
Major Products Formed
The major product formed from the reaction of Fumarate hydratase-IN-2 (sodium salt) with fumarate hydratase is a stable enzyme-inhibitor complex. This complex effectively inhibits the enzyme’s activity, leading to an accumulation of fumarate in the cell .
Scientific Research Applications
Fumarate hydratase-IN-2 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Employed in research on cellular metabolism and mitochondrial function.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
Fumarate hydratase-IN-2 (sodium salt) exerts its effects by competitively inhibiting fumarate hydratase. This inhibition leads to an accumulation of fumarate, which can act as a signaling molecule and modulate various cellular pathways. The compound’s molecular targets include the active site of fumarate hydratase, where it binds and prevents the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
Fumarate hydratase-IN-1: Another inhibitor of fumarate hydratase with similar properties but different potency and selectivity.
Fumarate hydratase-IN-3: A related compound with variations in its chemical structure that affect its binding affinity and inhibitory activity.
Uniqueness
Fumarate hydratase-IN-2 (sodium salt) is unique due to its high potency and cell permeability, making it an effective tool for studying fumarate hydratase inhibition in various biological contexts. Its nutrient-dependent cytotoxicity also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C25H25N2NaO4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
sodium;(3S,3aR)-3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate |
InChI |
InChI=1S/C25H26N2O4.Na/c1-26-22(28)15-20-23(29)27(21-9-5-6-14-25(20,21)24(30)31)16-17-10-12-19(13-11-17)18-7-3-2-4-8-18;/h2-4,7-13,20H,5-6,14-16H2,1H3,(H,26,28)(H,30,31);/q;+1/p-1/t20-,25-;/m1./s1 |
InChI Key |
KOACFUAVCMBNNV-RGFBGPCLSA-M |
SMILES |
CNC(=O)CC1C(=O)N(C2=CCCCC12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+] |
Isomeric SMILES |
CNC(=O)C[C@@H]1C(=O)N(C2=CCCC[C@@]12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+] |
Canonical SMILES |
CNC(=O)CC1C(=O)N(C2=CCCCC12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


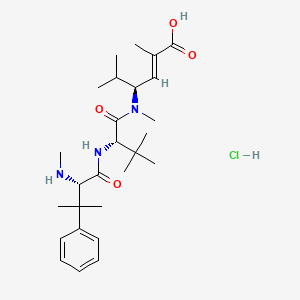
![(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one](/img/structure/B1149942.png)
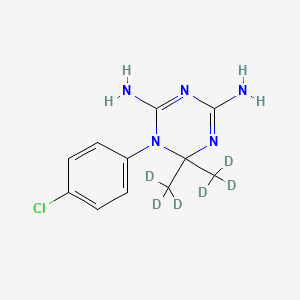

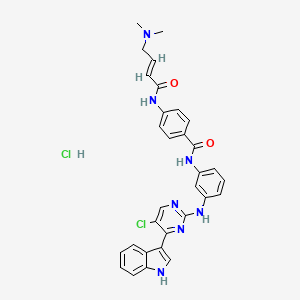
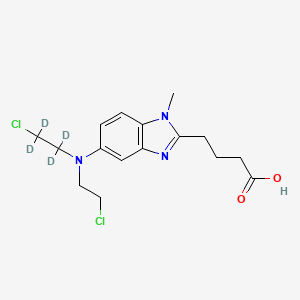
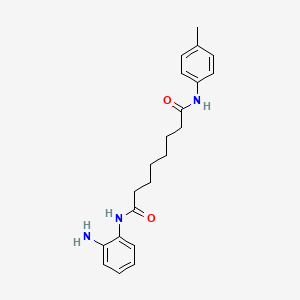
![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B1149966.png)
